
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Overview
Description
7-Ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline backbone with a 1-oxo (keto) group and a 7-ethoxycarbonylamino substituent. This compound belongs to a class of tetrahydroisoquinoline derivatives, which are studied for their pharmacological relevance, including neuroactive and enzyme-inhibitory properties .
Preparation Methods
Cyclization via Pictet-Spengler or Related Reactions
A common approach to synthesize tetrahydroisoquinoline frameworks involves cyclization of amino acid esters or related amines with aldehydes under acidic conditions:
Starting Materials : D- or L-phenylalanine methyl or benzyl esters are often used as precursors. These esters are treated with formaldehyde or paraformaldehyde in a strong acid medium such as trifluoroacetic acid (TFA) to induce cyclization forming tetrahydroisoquinoline carboxylic acid esters.
Reaction Conditions : The cyclization typically occurs at room temperature over 10–20 hours or can be accelerated by heating to reflux (~80 °C) for 6–7 hours, achieving yields up to 80% or higher.
Work-up : After cyclization, neutralization with sodium bicarbonate or sodium hydroxide followed by extraction and precipitation with sulfuric acid yields the tetrahydroisoquinoline carboxylic acid derivatives.
Example : The synthesis of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester involves stirring D-phenylalanine methyl ester with paraformaldehyde in TFA at reflux, followed by neutralization and precipitation steps to isolate the product in 72% yield.
This method can be adapted to introduce the ethoxycarbonylamino substituent by using appropriately substituted amino acid esters or by subsequent functionalization.
Reductive Cyclization Using Suzuki Coupling and Reductive Amination
A modern and efficient method for constructing substituted tetrahydroisoquinolines involves:
Stepwise Assembly : Starting from ortho-brominated aromatic aldehydes and primary aromatic amines, reductive conditions facilitate condensation to form N-aryl 2-bromobenzylamines.
Introduction of C-3/C-4 Unit : Using commercially available 2-ethoxyvinyl pinacolboronate under palladium-catalyzed Suzuki coupling conditions, the ethoxyvinyl group is introduced at the ortho position, which corresponds to the C-3/C-4 positions of the tetrahydroisoquinoline ring.
Cyclization : The resulting ortho-ethoxyvinyl benzylamines undergo intramolecular reductive amination using triethylsilane and trifluoroacetic acid (TFA), yielding N-aryl-1,2,3,4-tetrahydroisoquinolines with high functional group tolerance and good yields.
Advantages : This method is short, versatile, and tolerates various substituents, making it suitable for synthesizing diverse tetrahydroisoquinoline derivatives including those with ethoxycarbonylamino groups.
Synthesis via N-Acylcarbamate Reduction and Cyclization
Another approach involves:
Formation of N-Acylcarbamate Intermediates : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, N-acetyl intermediates are converted into N-acylcarbamates.
Reduction and Cyclization : Treatment with diisobutyl aluminum hydride (DIBAL-H) reduces the carbamate, followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2), forming the tetrahydroisoquinoline core.
Application : This method has been used in the synthesis of various tetrahydroisoquinoline alkaloids and can be adapted for derivatives with ethoxycarbonylamino substituents.
Functional Group Transformations and Ring Closures
Bischler–Napieralski Reaction : Isoquinoline moieties can be constructed via cyclodehydration of β-phenylethylamides using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride, followed by reduction to tetrahydroisoquinolines.
Intramolecular Amination and Carbocyclization : Advanced syntheses employ intramolecular amination and carbocyclization steps using catalysts such as indium(III) chloride to forge the tetrahydroisoquinoline ring.
Oxidative Coupling : For biaryl-substituted tetrahydroisoquinolines, oxidative coupling using hypervalent iodine reagents (e.g., PIFA) is used to form C–C bonds without racemization.
These methods are more relevant for complex derivatives but can be tailored to introduce the keto and ethoxycarbonylamino functionalities.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The cyclization of phenylalanine esters with paraformaldehyde in trifluoroacetic acid remains a classical and reliable method to form tetrahydroisoquinoline cores with keto and ester groups, which can be further functionalized to introduce the ethoxycarbonylamino substituent.
Modern palladium-catalyzed Suzuki coupling combined with reductive amination offers a modular approach to install the ethoxycarbonylamino group as part of the ethoxyvinyl moiety, enabling rapid access to substituted THIQs with high functional group tolerance.
The reduction of N-acylcarbamates followed by Lewis acid-mediated cyclization is an elegant method to control the substitution pattern on the tetrahydroisoquinoline ring, useful for synthesizing bioactive alkaloid analogs.
Advanced synthetic strategies involving Bischler–Napieralski reactions and intramolecular amination allow construction of more complex THIQ derivatives, potentially adaptable for the target compound with keto and carbamoyl substituents.
Chemical Reactions Analysis
Types of Reactions
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Medicinal Chemistry Applications
Tetrahydroisoquinoline derivatives are known for their significant pharmacological properties. Recent studies have focused on the synthesis and evaluation of 7-ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydroisoquinoline and its analogs for their biological activities.
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, a study highlighted the ability of certain tetrahydroisoquinoline compounds to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which is critical for cancer cell division .
Case Study:
A specific analog of tetrahydroisoquinoline demonstrated an IC50 value comparable to conventional chemotherapeutics like Paclitaxel in inhibiting MCF-7 breast cancer cells . This suggests that 7-ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydroisoquinoline could be further explored for its anticancer potential.
Neuroprotective Effects
Tetrahydroisoquinolines are also studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Research Findings:
Studies have shown that specific tetrahydroisoquinoline derivatives can enhance cognitive function in animal models by improving cholinergic transmission and reducing neuroinflammation . This positions 7-ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydroisoquinoline as a potential candidate for further investigation in neuropharmacology.
Structural Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 7-ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydroisoquinoline and its biological activity is crucial for drug development. The modifications on the isoquinoline scaffold can significantly influence its pharmacodynamics and pharmacokinetics.
Key Structural Features:
- Ethoxycarbonyl Group: Enhances solubility and bioavailability.
- Amino Functionality: Plays a critical role in receptor binding and activity modulation.
Table 1: Structural Modifications and Biological Activities
Compound Structure | Modification Type | Biological Activity |
---|---|---|
7-Ethoxycarbonylamino | Ethoxycarbonyl Group | Increased solubility |
Tetrahydroisoquinoline Core | Amino Group | Enhanced receptor interaction |
Mechanism of Action
The mechanism of action of 7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydro-isoquinoline with analogous tetrahydroisoquinoline derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Position and Functional Group Variations
THIQ: Tetrahydroisoquinoline; *THP: Tetrahydropyridine
Physicochemical and Spectroscopic Properties
Data from and provide insights into substituent-driven variations:
- Key Observations: The 7-ethoxycarbonylamino group increases polarity compared to methyl or bromo substituents, likely enhancing aqueous solubility relative to purely alkylated analogs.
Biological Activity
7-Ethoxycarbonylamino-1-oxo-1,2,3,4-tetrahydro-isoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a tetrahydroisoquinoline core with an ethoxycarbonylamino group and a keto functional group, contributing to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral properties of THIQ derivatives. For instance, compounds similar to this compound have shown promising activity against various viruses, including coronaviruses.
In a study examining novel tetrahydroisoquinoline-based compounds:
- Compound trans-1 demonstrated significant anti-SARS-CoV-2 activity with an EC50 of 3.15 μM and a selective index (SI) exceeding 63.49 .
- The mechanism suggested that these compounds inhibit post-entry viral replication, differentiating their action from traditional antiviral agents like chloroquine .
Antiparasitic Activity
Tetrahydroisoquinoline derivatives have also been explored for their antiparasitic properties. Specifically, modifications in the structure have been linked to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The presence of specific functional groups in THIQs has been correlated with increased bioactivity against resistant strains .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by targeting key enzymes or cellular pathways involved in viral lifecycle.
- Modification of Cellular Responses : THIQs can modulate immune responses or alter the intracellular environment to inhibit pathogen survival.
Study on Antiviral Efficacy
A recent research article synthesized various THIQ derivatives and assessed their antiviral activities against human coronaviruses HCoV-229E and HCoV-OC43. Among the tested compounds:
- Avir-8 showed the highest inhibition against HCoV-OC43 with significant reduction in viral titers (Δlg = 2.0) after 120 minutes of exposure .
Compound | Virus Strain | Δlg (Viral Titer Reduction) | Time of Exposure |
---|---|---|---|
Avir-8 | OC43 | 2.0 | 120 min |
Avir-7 | 229E | Strong inhibition | Varied |
Research on Antiparasitic Properties
Another study focused on the synthesis of novel THIQ derivatives was conducted to evaluate their efficacy against Plasmodium falciparum. The derivatives exhibited varying degrees of activity based on structural modifications. Notably:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-substituted tetrahydroisoquinoline derivatives, and how can they be adapted for 7-ethoxycarbonylamino-1-oxo derivatives?
- Methodology : Synthesis typically involves cyclization of β-phenethylamine precursors or oxidative coupling of phenolic substrates. For 7-ethoxycarbonylamino derivatives, a stepwise approach is recommended:
Core Formation : Use Bischler-Napieralski cyclization with a β-phenethylamide precursor to generate the tetrahydroisoquinoline scaffold .
Functionalization : Introduce the ethoxycarbonylamino group at the 7-position via nucleophilic substitution or palladium-catalyzed coupling, ensuring anhydrous conditions to prevent hydrolysis .
Oxidation : Convert the 1-position to a ketone using mild oxidizing agents like MnO₂ or Dess-Martin periodinane .
- Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) and HRMS .
Q. How can researchers characterize the stereochemistry of 7-ethoxycarbonylamino-1-oxo-tetrahydroisoquinoline derivatives?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) for absolute configuration determination .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangements .
- Note : Racemization risks increase under acidic or high-temperature conditions; optimize reaction pH (<7) and temperature (<60°C) .
Advanced Research Questions
Q. What strategies address conflicting spectral data in structural elucidation of 7-ethoxycarbonylamino-1-oxo-tetrahydroisoquinoline analogs?
- Case Study : Discrepancies between predicted (DFT) and observed NMR shifts may arise from solvent effects or tautomerism.
- Resolution Steps :
Solvent Standardization : Re-acquire spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
Dynamic NMR : Perform variable-temperature -NMR to detect tautomeric equilibria (e.g., keto-enol) .
Computational Validation : Use Gaussian09 with the IEFPCM solvent model to simulate spectra, adjusting for explicit hydrogen bonding .
- Example : A 7-hydroxy analog (CAS 128502-56-7) showed Δδ = 0.3 ppm for H-3 due to intramolecular H-bonding; MD simulations resolved the anomaly .
Q. How can researchers optimize the regioselectivity of electrophilic substitutions on the tetrahydroisoquinoline scaffold?
- Methodology :
- Electronic Effects : The 7-position is electron-rich due to the adjacent amino group, favoring electrophilic attack. Use directing groups (e.g., Boc-protected amines) to block competing sites .
- Catalysis : Employ Lewis acids (e.g., AlCl₃) to polarize electrophiles (e.g., NO₂⁺) and enhance para-substitution at the 7-position .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor thermodynamically disfavored products .
- Data : In nitration studies, 7-ethoxycarbonylamino derivatives showed >80% para-selectivity under AlCl₃ catalysis .
Q. What in vitro assays are suitable for evaluating the biological activity of 7-ethoxycarbonylamino-tetrahydroisoquinoline derivatives?
- Protocols :
- Enzyme Inhibition : Screen against PNMT (phenylethanolamine N-methyltransferase) using a radiometric assay with -S-adenosylmethionine .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Receptor Binding : Perform competitive binding assays with I-labeled ligands for adrenergic or opioid receptors .
Q. Data Contradiction Analysis
Q. How should researchers interpret divergent biological activity data across structurally similar analogs?
- Case Example : A 7-ethoxycarbonylamino analog showed potent PNMT inhibition (IC₅₀ = 50 nM), while its 7-methoxy counterpart was inactive (IC₅₀ > 10 µM).
- Root Cause : The ethoxycarbonyl group enhances hydrogen bonding with PNMT’s Asp₁₆₇ residue, absent in methoxy derivatives .
- Validation : Molecular docking (AutoDock Vina) confirmed stronger binding (−9.2 kcal/mol vs. −6.5 kcal/mol) .
- Recommendation : Always correlate activity with electrostatic potential maps (MEPs) and docking scores .
Properties
IUPAC Name |
ethyl N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-9-4-3-8-5-6-13-11(15)10(8)7-9/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLOVMXXYFJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680509 | |
Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-79-0 | |
Record name | Carbamic acid, (1,2,3,4-tetrahydro-1-oxo-7-isoquinolinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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